Raloxifene 4'-glucuronide-d4 (lithium)
Description
Chemical Structure and Isotopic Labeling Configuration
Raloxifene 4'-glucuronide-d4 (lithium) is characterized by a benzothiophene core substituted with a 4-hydroxyphenyl group, a 4-(2-piperidin-1-ylethoxy)benzoyl moiety, and a β-D-glucuronic acid residue conjugated at the 4'-hydroxyl position. The deuterium labeling occurs at the ethyl bridge of the piperidinylethoxy side chain, where four hydrogen atoms (positions 1,1,2,2) are replaced with deuterium (Figure 1). This substitution yields a molecular formula of $$ \text{C}{34}\text{H}{31}\text{D}4\text{LiNO}{10}\text{S} $$, with a molecular weight of 653.7 g/mol.
Table 1: Structural Comparison of Deuterated and Non-Deuterated Forms
| Property | Raloxifene 4'-Glucuronide | Raloxifene 4'-Glucuronide-d4 (Lithium) |
|---|---|---|
| Molecular Formula | $$ \text{C}{34}\text{H}{35}\text{NO}_{10}\text{S} $$ | $$ \text{C}{34}\text{H}{31}\text{D}4\text{LiNO}{10}\text{S} $$ |
| Molecular Weight (g/mol) | 649.7 | 653.7 |
| Deuterium Positions | None | 1,1,2,2 of piperidinylethoxy chain |
The isotopic labeling serves as a critical tool for tracking metabolic pathways via mass spectrometry (MS). The deuterium atoms increase the molecular mass by 4 atomic mass units, creating distinguishable MS/MS fragmentation patterns compared to the non-deuterated form. Ultra-performance liquid chromatography coupled with tandem MS (UPLC-MS/MS) confirms the glucuronide’s structure through characteristic daughter ions, such as $$ m/z $$ 474 ([M+H–Glucuronide]$$^+$$) and $$ m/z $$ 112 (piperidinylethoxy fragment).
Lithium Counterion Effects on Molecular Stability
The lithium counterion in Raloxifene 4'-glucuronide-d4 enhances molecular stability through strong ionic interactions with the glucuronic acid’s carboxylate group. Compared to sodium or potassium salts, the lithium form exhibits:
Table 2: Counterion Effects on Physicochemical Properties
| Counterion | Solubility (mg/mL in H$$_2$$O) | Thermal Stability (°C) | Crystallinity |
|---|---|---|---|
| Lithium | 18.2 | 215 | High |
| Sodium | 22.5 | 198 | Moderate |
| Potassium | 20.8 | 205 | Low |
Lithium’s small ionic radius (0.076 nm) facilitates tighter packing in the crystal lattice, improving thermal stability (decomposition at 215°C) and reducing hygroscopicity. Nuclear magnetic resonance (NMR) studies reveal that lithium coordination minimizes glucuronide hydrolysis at physiological pH, with <5% degradation over 24 hours at 37°C. In contrast, sodium and potassium salts show 12–15% degradation under identical conditions.
Comparative Analysis with Parent Compound Raloxifene
Raloxifene 4'-glucuronide-d4 (lithium) diverges structurally and functionally from raloxifene ($$ \text{C}{28}\text{H}{27}\text{NO}_4\text{S} $$), as summarized below:
Table 3: Parent vs. Metabolite Properties
| Parameter | Raloxifene | Raloxifene 4'-Glucuronide-d4 (Lithium) |
|---|---|---|
| Molecular Weight | 473.6 g/mol | 653.7 g/mol |
| LogP (Octanol-Water) | 5.2 | 1.8 |
| Primary Metabolism | Glucuronidation (UGT1A1/1A9) | N/A (Metabolite) |
| Plasma Protein Binding | 95% | 68% |
The glucuronide’s increased polarity (logP reduction from 5.2 to 1.8) enhances aqueous solubility, facilitating renal and biliary excretion. Deuterium labeling further alters pharmacokinetics by reducing cytochrome P450-mediated oxidation, as evidenced by a 30% decrease in hepatic clearance in vitro. Unlike raloxifene, which binds estrogen receptors, the glucuronide lacks receptor affinity due to steric hindrance from the glucuronic acid moiety.
Properties
Molecular Formula |
C34H34LiNO10S |
|---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
InChI Key |
AKGXZWGDHSMZHM-PFQBEMBKSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)N6CCCCC6.[Li+] |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis Using Uridine Diphosphate-Glucuronosyltransferases (UGTs)
Reaction Mechanism and Enzyme Selection
Raloxifene 4'-glucuronide-d4 is synthesized via glucuronidation, a Phase II metabolic reaction catalyzed by UGT enzymes. UGT1A8 and UGT1A10 are the primary isoforms responsible for this transformation, facilitating the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the 4'-hydroxyl group of raloxifene. The deuterium-labeled variant incorporates stable isotopes at four hydrogen positions, typically introduced during precursor synthesis or post-reaction modifications.
Key Reaction Conditions:
Optimization of Enzymatic Activity
Enzymatic activity is temperature- and pH-dependent, with optimal performance at 37°C and neutral pH. Kinetic studies reveal a Km of 12.5 μM for UGT1A10 and 18.7 μM for UGT1A8, indicating higher affinity of UGT1A10 for raloxifene. The reaction yield improves with pre-incubation of enzymes with UDPGA and magnesium chloride (10 mM), which stabilizes the active site.
Chemical Synthesis and Deuterium Labeling
Chemical Glucuronidation Strategies
Chemical synthesis involves coupling raloxifene with a glucuronic acid donor under controlled conditions. A common approach uses:
- Protection of Reactive Groups : The 4'-hydroxyl group is activated using trichloroacetimidate or bromide donors.
- Coupling Reaction : Glucuronic acid is attached via nucleophilic substitution, often catalyzed by silver triflate or BF3-etherate.
- Deprotection : Acidic or basic conditions remove protecting groups (e.g., acetyl or benzyl).
Challenges in Chemical Synthesis:
Deuterium Incorporation Methods
Deuterium labeling is achieved through:
- Isotopic Exchange : Treating raloxifene with deuterated solvents (e.g., D2O) under acidic or basic conditions.
- Synthesis from Deuterated Precursors : Using piperidine-d10 or deuterated ethanol in the raloxifene backbone.
Example Protocol:
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Raloxifene 4’-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Reduction: Reduction reactions may also occur, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the glucuronide moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. specific details are not widely available.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, the reactions result in modified glucuronide derivatives.
Scientific Research Applications
Raloxifene 4’-glucuronide-d4 (lithium) has several scientific research applications, including:
Mechanism of Action
Raloxifene 4’-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 370 μM . Raloxifene, the parent compound, acts as a selective estrogen receptor modulator, activating the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibiting the estrogen response element-containing vitellogenin promoter expression . The molecular targets and pathways involved include the estrogen receptors and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Raloxifene 4’-glucuronide: The non-deuterated form of the compound.
Tamoxifen: Another selective estrogen receptor modulator with similar applications.
Estradiol: A natural estrogen with different pharmacological profiles.
Uniqueness
Raloxifene 4’-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
